molecular formula C6H11N3O3 B8038842 ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate

ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate

Cat. No.: B8038842
M. Wt: 173.17 g/mol
InChI Key: HVFVGYAKDVKQEB-YWEYNIOJSA-N
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Description

Ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazones or other derivatives.

Scientific Research Applications

Ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate can be compared with other hydrazone derivatives, such as:

    Phenylhydrazones: These compounds have a phenyl group attached to the hydrazone moiety and are often used in similar applications.

    Aldehyde Hydrazones: These derivatives are formed from aldehydes and hydrazine, and they share similar reactivity and applications.

    Ketone Hydrazones: Formed from ketones and hydrazine, these compounds are also used in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its specific structure and the presence of the ethyl ester group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl (2Z)-2-(carbamoylhydrazinylidene)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-3-12-5(10)4(2)8-9-6(7)11/h3H2,1-2H3,(H3,7,9,11)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFVGYAKDVKQEB-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC(=O)N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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